![molecular formula C14H19NO5 B1645205 2-(4-Ethoxyphenyl)pyrrolidine oxalate CAS No. 1177273-80-1](/img/structure/B1645205.png)
2-(4-Ethoxyphenyl)pyrrolidine oxalate
Overview
Description
“2-(4-Ethoxyphenyl)pyrrolidine Oxalate” is a chemical compound with the molecular formula C14H19NO5 and a molecular weight of 281.3 g/mol . It is characterized by a five-membered pyrrolidine ring, which is a nitrogen heterocycle .
Synthesis Analysis
The synthesis of pyrrolidine derivatives, such as “2-(4-Ethoxyphenyl)pyrrolidine Oxalate”, often involves ring construction from different cyclic or acyclic precursors or functionalization of preformed pyrrolidine rings . The synthetic strategies used can significantly influence the biological profile of the resulting compounds .Molecular Structure Analysis
The molecular structure of “2-(4-Ethoxyphenyl)pyrrolidine Oxalate” includes a pyrrolidine ring, which is a five-membered nitrogen-containing ring . This structure allows for efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and provides increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
The pyrrolidine ring in “2-(4-Ethoxyphenyl)pyrrolidine Oxalate” and its derivatives can undergo various chemical reactions. These reactions can be influenced by steric factors, and the resulting compounds can have different biological profiles due to their different binding modes to enantioselective proteins .Scientific Research Applications
- Researchers have explored derivatives of 2-(4-Ethoxyphenyl)pyrrolidine oxalate for their pharmacological properties. These derivatives include pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones .
- Oktay et al. synthesized a series of 3-chloro-1-aryl pyrrolidine-2,5-diones and evaluated their inhibitory activity against human carbonic anhydrase (CA) isoenzymes (hCA I and hCA II) .
Medicinal Chemistry and Drug Discovery
Carbonic Anhydrase Inhibition
Asymmetric Synthesis
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(4-ethoxyphenyl)pyrrolidine;oxalic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.C2H2O4/c1-2-14-11-7-5-10(6-8-11)12-4-3-9-13-12;3-1(4)2(5)6/h5-8,12-13H,2-4,9H2,1H3;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKSPZKVXPMBDIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CCCN2.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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